6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide
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Overview
Description
6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide is a complex organic compound with a unique structure. It belongs to the class of quinolinium compounds, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its quinoline core structure, which is modified with diethylamino carbonyl groups and a propenyl linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide typically involves multi-step organic synthesis. The key steps include the formation of the quinoline core, followed by the introduction of diethylamino carbonyl groups and the propenyl linkage. Common reagents used in these reactions include quinoline derivatives, diethylamine, and various carbonylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to changes in their structure and function. This interaction can result in the inhibition of key enzymes or signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with a similar core structure but lacking the diethylamino carbonyl groups and propenyl linkage.
Quinolinium Salts: Compounds with a quinoline core and various substituents, used in similar applications.
Diethylamino Carbonyl Derivatives: Compounds with diethylamino carbonyl groups attached to different core structures.
Uniqueness
6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C35H43IN4O2 |
---|---|
Molecular Weight |
678.6 g/mol |
IUPAC Name |
(4E)-4-[(E)-3-[6-(diethylcarbamoyl)-1-ethylquinolin-1-ium-4-yl]prop-2-enylidene]-N,N,1-triethylquinoline-6-carboxamide;iodide |
InChI |
InChI=1S/C35H43N4O2.HI/c1-7-36(8-2)34(40)28-16-18-32-30(24-28)26(20-22-38(32)11-5)14-13-15-27-21-23-39(12-6)33-19-17-29(25-31(27)33)35(41)37(9-3)10-4;/h13-25H,7-12H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
HDDMUDWDJGEXNS-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C2=C3C=C(C=CC3=[N+](C=C2)CC)C(=O)N(CC)CC)/C4=C1C=CC(=C4)C(=O)N(CC)CC.[I-] |
Canonical SMILES |
CCN1C=CC(=CC=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C(=O)N(CC)CC)C4=C1C=CC(=C4)C(=O)N(CC)CC.[I-] |
Origin of Product |
United States |
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